molecular formula C15H15ClFNO B8370830 1-(3-Chloro-5'-fluoro-2'-methoxy-biphenyl-4-yl)-ethylamine

1-(3-Chloro-5'-fluoro-2'-methoxy-biphenyl-4-yl)-ethylamine

Cat. No.: B8370830
M. Wt: 279.73 g/mol
InChI Key: NTBIELBVEPKPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-5'-fluoro-2'-methoxy-biphenyl-4-yl)-ethylamine is a useful research compound. Its molecular formula is C15H15ClFNO and its molecular weight is 279.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H15ClFNO

Molecular Weight

279.73 g/mol

IUPAC Name

1-[2-chloro-4-(5-fluoro-2-methoxyphenyl)phenyl]ethanamine

InChI

InChI=1S/C15H15ClFNO/c1-9(18)12-5-3-10(7-14(12)16)13-8-11(17)4-6-15(13)19-2/h3-9H,18H2,1-2H3

InChI Key

NTBIELBVEPKPPM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)C2=C(C=CC(=C2)F)OC)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-2-chloro-acetophenone (4.66 g, 20 mmol) in methanol (50 ml) under nitrogen atmosphere was added ammonium acetate (29 g, 0.4 mol) and sodium cyanoborohydride (1.21 g, 20 mmol). The reaction mixture was stirred at ambient temperature for 10 days. The solvent was evaporated and the residue partitioned between dichloromethane and aqueous sodium carbonate solution. The organic phase was dried over anhydrous sodium sulfate and the solvent evaporated. The residue was dissolved in diethyl ether and treated with 2M Hydrogen chloride in diethyl ether The resulting precipitate was filtered and dried to give 1-(4-bromo-2-chloro-phenyl)-ethylamine hydrochloride (3.2 g). A mixture of 1-(4-bromo-2-chloro-phenyl)-ethylamine hydrochloride (0.25 g, 1.07 mmol), 5-fluoro-2-methoxyphenyl boronic acid (0.364 g, 2.14 mmol), palladium acetate (0.005 g, 0.021 mmol) in water (4 ml) was heated in a microwave oven at 190° C. for 4 min. The mixture was added to a SCX column (eluted with 1:1 dichloromethane/methanol then 10% 7M ammonia/methanol) and solvent evaporated to give 1-(3-chloro-5′-fluro-2′-methoxy-biphenyl-4-yl)-ethylamine (0.266 g). The title compound was prepared in a similar manner to N-(5′-fluoro-2,2′-dimethoxy-biphenyl-4-ylmethyl)-4-methoxy-benzenesulfonamide (Example 6) using 1-(3-chloro-5′-fluoro-2′-methoxy-biphenyl-4-yl)-ethylamine and 2-chloro-4-cyanobenzene sulfonyl chloride instead of 4-methoxybenzene sulfonyl chloride: 1H NMR (400 MHz, DMSO-d6): δ 9.1 (d 1H), 8.1 (s, 1H), 7.9 (d, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 7.3 (d, 2H), 7.2 (m, 1H), 7-7.18 (m, 2H), 4.9 (m, 1H), 3.8 (s, 3H), 1.4 (d, 3H) ppm. MS (ESI) m/z: value [M+H]+.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.364 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.005 g
Type
catalyst
Reaction Step One

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